molecular formula C11H11N3O3 B11317198 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11317198
M. Wt: 233.22 g/mol
InChI Key: UICVJDHOUXZSRC-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzimidazole core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dioxin ring through cyclization reactions. The final step involves the acetamide functionalization. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to simplify the molecule or remove specific functional groups.

    Substitution: Common in modifying the acetamide group or the benzimidazole core.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O3/c12-11(15)5-14-6-13-7-3-9-10(4-8(7)14)17-2-1-16-9/h3-4,6H,1-2,5H2,(H2,12,15)

InChI Key

UICVJDHOUXZSRC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)N

Origin of Product

United States

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